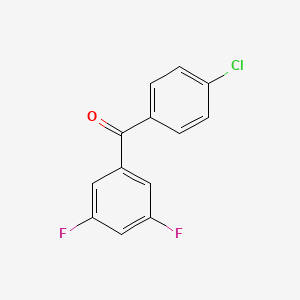

4-Chloro-3',5'-difluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

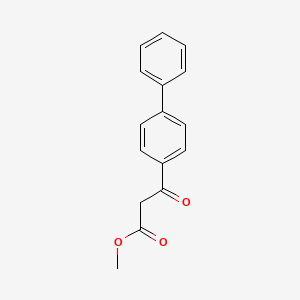

Molecular Structure Analysis

The molecular formula of 4-Chloro-3’,5’-difluorobenzophenone is C13H7ClF2O . The InChI code is 1S/C13H7ClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H . The molecular weight is 252.65 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3’,5’-difluorobenzophenone are not available, it’s known that this compound is used as a reagent in various synthesis processes.

Physical And Chemical Properties Analysis

4-Chloro-3’,5’-difluorobenzophenone is a yellow solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

1. Synthesis and Applications in Organic Chemistry

4-Chloro-3',5'-difluorobenzophenone has been extensively studied in the field of organic synthesis. For instance, Sipyagin et al. (2004) investigated derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, prepared from bis(4-chloro-3-nitrophenyl)disulfide and bis(4-chloro-3,5-dinitrophenyl)disulfide, which are closely related to 4-Chloro-3',5'-difluorobenzophenone. Their research highlights the use of fluorine-containing substituents in aromatic rings, which are crucial for synthesizing complex organic compounds with specific properties (Sipyagin et al., 2004).

2. Analytical and Spectral Analysis

In the realm of analytical chemistry, the compound has been a subject of interest. Nakayama et al. (1995) studied 4,4′-Difluorobenzophenone (DFBP), a compound similar to 4-Chloro-3',5'-difluorobenzophenone, using nuclear quadrupole resonance and nuclear magnetic resonance. Their research provides insights into the structural dynamics of such compounds, crucial for understanding their interactions and reactivity (Nakayama et al., 1995).

3. Environmental Chemistry

Environmental chemistry also sees applications of 4-Chloro-3',5'-difluorobenzophenone. For example, Arora and Jain (2012) explored the biotransformation of 4-chloro-2-nitrophenol by Bacillus sp., leading to the formation of 5-chloro-2-methylbenzoxazole. This research is significant for understanding the environmental fate and microbial degradation of chlorinated aromatic compounds (Arora & Jain, 2012).

4. Materials Science

In materials science, derivatives of 4-Chloro-3',5'-difluorobenzophenone have been used in the synthesis of high-performance polymers. Xiao et al. (2003) synthesized fluorinated phthalazinone monomer 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one and its polymers, indicating the potential of such compounds in engineering and membrane materials (Xiao et al., 2003).

Safety and Hazards

While specific safety data and hazards associated with 4-Chloro-3’,5’-difluorobenzophenone are not available, it’s generally recommended to handle chemical compounds with care. Use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation .

properties

IUPAC Name |

(4-chlorophenyl)-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZQWKGLJKSJDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373907 |

Source

|

| Record name | 4-Chloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3',5'-difluorobenzophenone | |

CAS RN |

746651-99-0 |

Source

|

| Record name | 4-Chloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride](/img/structure/B1302554.png)

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)